4-Fluoropyridin-3-ol
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Overview
Description
4-Fluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5H4FNO. This compound is characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group at the third position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridin-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of a chlorine atom in 4-chloro-3-fluoropyridine with a hydroxyl group. This reaction typically requires the use of a strong base such as potassium hydroxide (KOH) under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of whole cells of Burkholderia sp. MAK1, which can convert pyridine derivatives into their hydroxylated forms. This biocatalytic approach is advantageous due to its regioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form 4-fluoropyridine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 4-Fluoropyridin-3-one
Reduction: 4-Fluoropyridine
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Fluoropyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: this compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
- 3-Fluoropyridin-4-ol
- 4-Fluoro-3-hydroxypyridine
- 3,4-Difluoropyridine
Comparison: 4-Fluoropyridin-3-ol is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring. This configuration imparts distinct chemical properties, such as increased stability and altered reactivity, compared to its analogs .
Properties
IUPAC Name |
4-fluoropyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-1-2-7-3-5(4)8/h1-3,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZHKUAOGGIPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704434 |
Source
|
Record name | 4-Fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-45-6 |
Source
|
Record name | 4-Fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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